molecular formula C5H11NO B1355514 O-cyclopentylhydroxylamine CAS No. 76029-50-0

O-cyclopentylhydroxylamine

Cat. No. B1355514
CAS RN: 76029-50-0
M. Wt: 101.15 g/mol
InChI Key: HWWCBAWGNJYHPP-UHFFFAOYSA-N
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Description

O-cyclopentylhydroxylamine is a chemical compound with the molecular formula C5H11NO . It contains a total of 18 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 hydroxylamine (aliphatic) .


Synthesis Analysis

O-Cyclopentylhydroxylamine is available via a novel and scalable synthetic route . It is stored at 4°C and protected from light .


Molecular Structure Analysis

The molecular structure of O-cyclopentylhydroxylamine includes a five-membered ring and a hydroxylamine group . The InChI code for this compound is 1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2 .


Physical And Chemical Properties Analysis

O-cyclopentylhydroxylamine has a molecular weight of 101.15 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 35.2 Ų .

Scientific Research Applications

1. Interaction with Nucleosides

O-cyclopentylhydroxylamine and its derivatives, like O-methylhydroxylamine, have been studied for their interactions with nucleosides such as adenosine and cytidine. These compounds can substitute amino groups in these nucleosides, leading to changes in tautomeric equilibria and impacting transcription processes (Singer & Spengler, 1982).

2. Role in Enzyme Mechanisms

The study of hydroxylamine derivatives, including those structurally similar to O-cyclopentylhydroxylamine, has contributed to understanding the mechanism of action of enzymes like O-acetyltransferase. This enzyme is involved in the metabolic activation of N-hydroxyarylamines derived from aromatic amines and nitroarenes, which are significant in mutagenesis and carcinogenesis (Watanabe et al., 1994).

3. Synthesis of Complex Nitrogen-Containing Compounds

Hydroxylamine derivatives, such as N,O-disubstituted hydroxylamines (NODHA), have gained importance as intermediates in the synthesis of complex nitrogen-containing compounds, including natural products and their analogues. This includes the application in stereoselective reduction and nucleophile and radical additions to form various biologically active amines (Khlestkin & Mazhukin, 2003).

4. Understanding Genetic Variation in Drug Response

O-cyclopentylhydroxylamine, through its structural and functional similarities to other cycloalkylamines, can contribute to understanding genetic variation in drug responses. For instance, the study of cyclooxygenase genes and their variations has implications for drug responses such as aspirin sensitivity (Halushka et al., 2003).

5. Drug Delivery Challenges and Solutions

While not directly related to O-cyclopentylhydroxylamine, research on drug delivery challenges, such as those faced in ocular pharmacokinetics, can benefit from the knowledge of hydroxylamine derivatives' interactions and stability. These insights can lead to improved delivery systems for therapeutics (Urtti, 2006).

6. Chemical Synthesis and Mechanism Studies

The study of O-cyclopropyl hydroxylamines, which share some structural similarities with O-cyclopentylhydroxylamine, has provided insights into theirutility as precursors for N-heterocycles in chemical synthesis. This research has led to the development of scalable synthetic routes and further understanding of their reactivity, paving the way for the synthesis of a diverse set of substituted tetrahydroquinolines (Lovato et al., 2020).

7. Structural Characterization in Isolated Systems

Investigating compounds like cycloserine, which share structural features with O-cyclopentylhydroxylamine, such as the N-O bond in a cyclic moiety, has led to accurate characterizations of these features in isolated systems. This research, combining quantum-chemical investigations and experimental techniques like microwave spectroscopy, provides a foundational understanding of the structure and behavior of these molecules (Alonso et al., 2021).

8. Informatics in Clinical Research

Though not directly related to O-cyclopentylhydroxylamine, the development of informatics models like the Ontology of Clinical Research (OCRe) can aid in the design and analysis of studies involving compounds like O-cyclopentylhydroxylamine. Such informatics tools provide a framework for capturing thesemantics underlying the scientific processes of clinical research, thereby supporting various knowledge activities in this field (Sim et al., 2014).

Safety And Hazards

O-cyclopentylhydroxylamine is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

O-cyclopentylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWCBAWGNJYHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558994
Record name O-Cyclopentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-cyclopentylhydroxylamine

CAS RN

76029-50-0
Record name O-Cyclopentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclopentylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Sari, S Boucle, BD Cox, T Ozturk, OO Russell… - European journal of …, 2017 - Elsevier
… To a solution of 3 (100 mg, 0.3 mmol) in acetonitrile (5 mL) were added O-cyclopentylhydroxylamine hydrochloride (0.04 mg, 0.3 mmol) and Et 3 N (0.2 mL, 1.5 mmol). The mixture was …
Number of citations: 60 www.sciencedirect.com
X Wang, Y Zeng, L Sheng, P Larson, X Liu… - Journal of medicinal …, 2019 - ACS Publications
Optochin, a cinchona alkaloid derivative discovered over 100 years ago, possesses highly selective antibacterial activity toward Streptococcus pneumoniae. Pneumococcal disease …
Number of citations: 30 pubs.acs.org
DF Martin - 1972 - search.proquest.com
… from the deamination of O-cyclopentylhydroxylamine and 0-n-butylhydroxylamine. The ethanol which is used as a preservative in ether was most likely introduced when the aqueous …
Number of citations: 0 search.proquest.com

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